molecular formula C24H26N2OS B2969130 4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 439108-71-1

4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one

Cat. No.: B2969130
CAS No.: 439108-71-1
M. Wt: 390.55
InChI Key: VSPFNBNPBIZQFX-UHFFFAOYSA-N
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Description

The compound 4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one belongs to the indeno[1,2-d]pyrimidin-5-one family, characterized by a fused indene-pyrimidinone core with a thioxo group at position 2 and a substituent at position 4. This article provides a comprehensive comparison with structurally similar compounds, focusing on synthesis, physicochemical characteristics, and biological relevance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-heptylphenyl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c1-2-3-4-5-6-9-16-12-14-17(15-13-16)21-20-22(26-24(28)25-21)18-10-7-8-11-19(18)23(20)27/h7-8,10-15,21H,2-6,9H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPFNBNPBIZQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (CAS No. 439108-71-1) is a member of the pyrimidine family, noted for its diverse biological activities, particularly in the field of cancer research. This article focuses on its biological activity, summarizing findings from various studies and presenting relevant data in a structured format.

Before delving into its biological activity, it's essential to understand the chemical properties of this compound:

PropertyValue
Molecular FormulaC24H26N2OS
Molecular Weight390.54 g/mol
Boiling Point557.6 ± 60.0 °C (Predicted)
Density1.22 ± 0.1 g/cm³ (Predicted)
pKa10.49 ± 0.40 (Predicted)

Anticancer Potential

Recent studies have highlighted the compound’s potential as an anticancer agent . A notable study evaluated thione derivatives, including similar pyrimidine compounds, for their anticancer efficacy against HepG-2 liver carcinoma cell lines. The results indicated that certain derivatives exhibited promising activity, with an IC50 value of 25.5 ± 1.3 µg/mL , compared to the reference drug doxorubicin (DOX), which had an IC50 of 0.36 ± 0.02 µg/mL .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells, which is a crucial mechanism for anticancer drugs.
  • Cell Cycle Arrest : It has been observed to arrest the cell cycle in phases G0/G1 and G2/M, thereby inhibiting cancer cell proliferation .

Case Studies

  • Combination with Ionizing Radiation : One study investigated the effects of combining this compound with ionizing gamma radiation on HepG-2 cells. The combination showed enhanced anticancer effects, suggesting a synergistic relationship that could improve treatment outcomes for liver cancer patients .
  • Gene Expression Analysis : In another research effort, gene expression levels of key regulatory proteins such as p21 and caspase-3 were quantified post-treatment with the compound and radiation. This study provided insights into how the compound modulates cellular pathways involved in apoptosis and oxidative stress responses .

Comparative Analysis with Other Compounds

To further understand the biological activity of This compound , it is beneficial to compare it with other known pyrimidine derivatives:

Compound NameIC50 (µg/mL)Mechanism of Action
Doxorubicin0.36 ± 0.02DNA intercalation and apoptosis
Compound 10 (Pyrimidin-2-Thione Derivative)25.5 ± 1.3Apoptosis induction, cell cycle arrest
New Pyrimidine DerivativeVariesKinase inhibition

Comparison with Similar Compounds

Melting Points and Spectral Data:

Compound Melting Point (°C) IR (cm⁻¹) Notable NMR Signals (δ, ppm) Reference
4-Phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (Entry-11) 250–252 1635 (C=O), 3185 (N–H) 5.31 (s, 1H, –CH), 9.75 (s, 1H, –NH)
4-(4-Hydroxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one 245–255 1669 (C=O), 3341 (O–H) 10.84 (s, 1H, –OH)
4-(2-Fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one Not reported

Insights :

  • The 4-heptylphenyl derivative is expected to have a lower melting point than Entry-11 due to increased molecular flexibility from the aliphatic chain.
  • Hydroxyphenyl analogs show broad O–H stretches in IR (~3341 cm⁻¹) and distinct phenolic proton signals in NMR .

Structure-Activity Relationship (SAR) :

  • Hydrophobic Substituents : Long alkyl chains (e.g., heptyl) may improve membrane permeability but could reduce solubility.
  • Electron-Withdrawing Groups : Fluorine or nitro groups (e.g., 4-fluorophenyl in ) enhance metabolic stability .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-aryl-tetrahydroindeno-pyrimidinone derivatives like this compound?

A one-pot multicomponent reaction is often used, involving a coumarin derivative, an aldehyde (e.g., 4-heptylbenzaldehyde), and thiourea in the presence of an acid catalyst such as p-toluenesulfonic acid. Reaction optimization includes solvent selection (e.g., ethanol or acetic acid) and temperature control (80–100°C). Post-synthesis purification via column chromatography or recrystallization is critical for isolating the pure product .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the tetrahydro-pyrimidinone core and substituents (e.g., heptylphenyl group).
  • Mass spectrometry (ESI-TOF) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

Q. How can computational tools predict the drug-likeness and bioavailability of this compound?

Software like SwissADME or Molinspiration calculates physicochemical parameters (LogP, topological polar surface area) and evaluates compliance with Lipinski’s rule. Molecular docking studies against target proteins (e.g., kinases) may predict binding affinity. These models should be validated with experimental solubility and permeability assays .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in multicomponent reactions?

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂, SiO₂-SO₃H) to enhance regioselectivity.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating.
  • In situ monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction termination .

Q. How should researchers resolve contradictions between spectral data and X-ray crystallography results?

  • Dynamic NMR : Detect conformational flexibility in solution that may differ from solid-state structures.
  • DFT calculations : Compare theoretical and experimental NMR chemical shifts to identify discrepancies caused by solvent effects or crystal packing .

Q. What experimental designs are suitable for evaluating this compound’s biological activity?

  • In vitro assays : Screen against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination).
  • Dose-response studies : Use a range of concentrations (1–100 μM) to establish IC₅₀ values.
  • Control compounds : Include structurally related analogs (e.g., oxo- vs. thioxo-pyrimidinones) to assess the role of the thione group .

Q. How can solubility limitations in pharmacological assays be addressed?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Prodrug strategies : Modify the heptylphenyl group with hydrophilic moieties (e.g., PEGylation) .

Q. What strategies validate computational predictions of oral bioavailability?

  • Caco-2 cell assays : Measure apical-to-basolateral transport to simulate intestinal absorption.
  • Pharmacokinetic studies in rodents : Analyze plasma concentration-time profiles after oral administration .

Q. How can stereochemical or tautomeric isomerism in this compound be analyzed?

  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks.
  • Variable-temperature NMR : Identify tautomeric equilibria (e.g., thione-thiol shifts) .

Q. What stability studies are critical for long-term storage of this compound?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.
  • HPLC purity checks : Monitor decomposition products over time under controlled storage conditions (−20°C in amber vials) .

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